molecular formula C13H9F3N2O2 B1507661 Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate CAS No. 857265-11-3

Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate

Cat. No.: B1507661
CAS No.: 857265-11-3
M. Wt: 282.22 g/mol
InChI Key: UIXVBKDLPVSPHB-UHFFFAOYSA-N
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Description

Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate is a chemical compound characterized by its phenyl group attached to a carbamate moiety, which in turn is connected to a pyridine ring substituted with a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate typically involves the reaction of 4-(trifluoromethyl)pyridin-2-amine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with in-line monitoring and control systems to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form phenyl (4-(trifluoromethyl)pyridin-2-yl)carboxylate.

  • Reduction: Reduction reactions can lead to the formation of phenyl (4-(trifluoromethyl)pyridin-2-yl)amine.

  • Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like ammonia and amines are used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation: Phenyl (4-(trifluoromethyl)pyridin-2-yl)carboxylate

  • Reduction: Phenyl (4-(trifluoromethyl)pyridin-2-yl)amine

  • Substitution: Various substituted phenyl carbamates

Scientific Research Applications

Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is utilized in the production of agrochemicals and materials due to its trifluoromethyl group, which imparts unique properties.

Mechanism of Action

The mechanism by which Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to its potential use as an inhibitor or modulator in biological systems.

Comparison with Similar Compounds

Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate is unique due to its trifluoromethyl group, which provides distinct chemical and physical properties compared to similar compounds. Some similar compounds include:

  • Phenyl (4-(trifluoromethyl)phenyl)carbamate

  • Phenyl (4-(trifluoromethyl)pyridin-3-yl)carbamate

  • Phenyl (4-(trifluoromethyl)pyridin-4-yl)carbamate

These compounds differ in their positions of the trifluoromethyl group on the pyridine ring, leading to variations in their reactivity and applications.

Properties

IUPAC Name

phenyl N-[4-(trifluoromethyl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)9-6-7-17-11(8-9)18-12(19)20-10-4-2-1-3-5-10/h1-8H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXVBKDLPVSPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728469
Record name Phenyl [4-(trifluoromethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857265-11-3
Record name Phenyl [4-(trifluoromethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to the procedure described in Example 113B, 2-amino-4-trifluoromethylpyridine (462 mg, 2.85 mmoles) was dissolved in 20 ml of tetrahydrofuran. To this solution was added potassium carbonate (511 mgs, 3.7 mmoles) followed by phenyl chloroformate (521 mgs, 3.33 mmoles). The mixture was concentrated and purified according to the procedure in in Example 138 to afford phenyl 4-(trifluoromethyl)pyridin-2-ylcarbamate. 1H NMR (300 MHz, CDCl3) δ 9.53 (s, 1H), 8.56 (m, 1H), 8.38 (s, 1H), 7.6-7.4 (m, 2H), 7.3-7.2 (m, 2H), 6.8 (m, 1H).
Quantity
462 mg
Type
reactant
Reaction Step One
Quantity
511 mg
Type
reactant
Reaction Step Two
Quantity
521 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of the commerically available 2-amino-4-trifluoromethylpyridine (20.86 g, 128.7 mmol) in 250 mL CH2Cl2 was treated with phenylchloroformate (17.81 mL, 141.5 mmol) and pyridine (22.85 mL, 283 mmol). During addition of the pyridine a yellow precipitate formed and a considerable exotherm was observed. After 0.5 h the homogeneous reaction was diluted with 1 L Et2O and washed with 1N bisulfate buffer (pH 2) and sat. NaHCO3. The organic layer was dried with Na2SO4 and evaporated to yield a gray solid. Tritruration with Et2O:hexanes (1:5) gave the title compound as cottony white crystals (33.5 g, 92% Yield). 1H-NMR (DMSO-d6) 11.28 (s, 1H), 8.60 (d, J=5.1 Hz, 1H), 8.12 (bs, 1H), 7.40 to 7.48 (m, 3H), 7.22 to 7.31 (m, 3H); MS [M+H]+=283.1; LCMS RT=3.51.
Quantity
20.86 g
Type
reactant
Reaction Step One
Quantity
17.81 mL
Type
reactant
Reaction Step One
Quantity
22.85 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of the commercially available 2-amino-4-trifluoromethylpyridine (20.86 g, 128.7 mmol) in 250 mL CH2Cl2 was treated with phenylchloroformate (17.81 mL, 141.5 mmol) and pyridine (22.85 mL, 283 mmol). During addition of the pyridine a yellow precipitate formed and a considerable exotherm was observed. After 0.5 h the homogeneous reaction was diluted with 1 L Et2O and washed with 1N bisulfate buffer (pH 2) and sat. NaHCO3. The organic layer was dried with Na2SO4 and evaporated to yield a gray solid. Trituration with Et2O:hexanes (1:5) gave the title compound as white crystals (33.5 g, 92% Yield). 1H-NMR (DMSO-d6) 11.28 (s, 1H), 8.60 (d, J=5.1 Hz, 1H), 8.12 (bs, 1H), 7.40 to 7.48 (m, 3H), 7.22 to 7.31 (m, 3H); MS [M+H]+=283.1; LCMS RT=3.51.
Quantity
20.86 g
Type
reactant
Reaction Step One
Quantity
17.81 mL
Type
reactant
Reaction Step One
Quantity
22.85 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate
Reactant of Route 2
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Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate

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